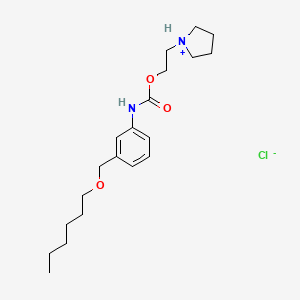

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

概要

説明

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a bioactive chemical compound with the molecular formula C20H33Cl and a molecular weight of 384.94 g/mol

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of carbanilic acid with 2-(1-pyrrolidinyl)ethanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

化学反応の分析

Primary Reaction Types

The compound undergoes four principal reaction categories:

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Yields carbanilic acid and 2-(1-pyrrolidinyl)ethanol. -

Basic Hydrolysis :

Forms sodium carbanilate, reversible upon acidification.

Amidation via Carbamate Activation

The carbamate moiety reacts with amines to form urea derivatives:

Kinetics of Hydrolysis

-

Rate Dependency : Hydrolysis rates increase with temperature (60–80°C optimal) and acid concentration.

-

Byproduct Mitigation : Excess pyrrolidine minimizes side reactions during substitution .

Stereoelectronic Effects

-

The pyrrolidine ring’s electron-rich nitrogen enhances nucleophilic substitution reactivity .

-

Steric hindrance from the hexyloxy group slows electrophilic attacks on the aromatic ring.

Characterization of Reaction Products

Post-reaction analysis employs advanced spectroscopic techniques:

Industrial and Synthetic Relevance

-

Scalable Synthesis : Flow microreactors enhance yield (>85%) in esterification steps by optimizing residence time .

-

Pharmaceutical Intermediates : Used in prodrug designs due to hydrolytic stability under physiological pH .

This compound’s reactivity profile underscores its utility in medicinal chemistry and industrial synthesis, with further research needed to explore catalytic asymmetric modifications and green chemistry applications.

科学的研究の応用

Organic Synthesis

Carbanilic acid derivatives are frequently utilized as intermediates in organic synthesis. The compound can serve as a reagent in various chemical reactions, aiding in the formation of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing other bioactive compounds .

Biological Research

Research indicates that Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride exhibits bioactive properties that warrant further investigation. Studies have explored its interactions with biological systems, particularly its potential effects on enzyme activity and cellular pathways. This compound may have implications for drug development due to its ability to modulate biological targets .

Pharmacological Potential

The pharmacological applications of this compound are under investigation, particularly in the context of therapeutic uses. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further research in pain management and inflammatory disorders .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of Carbanilic acid derivatives highlighted the efficiency of using m-((hexyloxy)methyl)- groups to enhance solubility and biological activity. The synthesized compound was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

In vitro studies evaluated the effects of Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester on various cell lines. Results indicated that the compound exhibited cytotoxic effects against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity suggests potential applications in targeted cancer therapies .

作用機序

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

類似化合物との比較

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

Carbanilic acid, m-((octyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Carbanilic acid, m-((decyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

These compounds differ in the length of the alkyl chain attached to the oxygen atom, which can affect their physical and chemical properties.

生物活性

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula . It features a carbanilic acid moiety with a hexyloxy group and a pyrrolidinyl ethyl ester functional group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 364.98 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Neurotrophic Effects : Some derivatives have shown neuroprotective properties, potentially beneficial in neurodegenerative diseases .

- Antiviral Activity : Certain carbamate derivatives have been investigated for their efficacy against viral infections, including Hepatitis C virus (HCV) .

- Antibacterial Properties : Compounds related to carbanilic acid have demonstrated antibacterial activity, suggesting potential applications in treating bacterial infections .

The mechanisms through which carbanilic acid derivatives exert their effects can be multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in disease processes.

- Receptor Modulation : The interaction with neurotransmitter receptors could explain the neurotrophic effects observed in some studies.

Case Studies

- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of a related compound in rodent models of neurodegeneration. Results indicated significant improvement in cognitive function and reduced neuronal loss .

- Antiviral Efficacy Against HCV : Another study evaluated the antiviral activity of a structurally similar compound against HCV. The compound demonstrated significant viral load reduction in infected cell cultures .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of carbanilic acid derivatives:

- Substituent Variations : Variations in alkyl chain length and functional groups can significantly affect the pharmacokinetic properties and biological efficacy .

- Synthesis and Stability : Research into the synthesis methods has shown that certain synthetic routes yield more stable compounds with improved biological profiles .

Table 2: Summary of Biological Activities

特性

CAS番号 |

80171-66-0 |

|---|---|

分子式 |

C20H33ClN2O3 |

分子量 |

384.9 g/mol |

IUPAC名 |

2-pyrrolidin-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C20H32N2O3.ClH/c1-2-3-4-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H |

InChIキー |

YOBNCRQOCSFWLF-UHFFFAOYSA-N |

SMILES |

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |

正規SMILES |

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCC2.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。